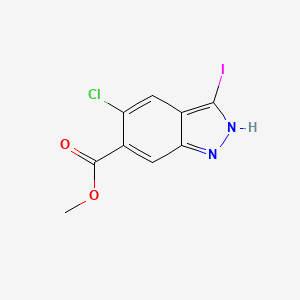

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate

Description

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate (CAS 1227270-79-2) is a halogenated indazole derivative with a molecular formula of C₉H₆ClIN₂O₂ and a molar mass of 339.52 g/mol (calculated). This compound features a chlorine substituent at position 5 and an iodine atom at position 3 of the indazole ring, coupled with a methyl ester group at position 4. Indazole derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and intermediates in organic synthesis.

Properties

IUPAC Name |

methyl 5-chloro-3-iodo-2H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClIN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBVUYGQRIXKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1H-indazole and iodo reagents.

Iodination: The 5-chloro-1H-indazole undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.

Esterification: The resulting 5-chloro-3-iodo-1H-indazole is then subjected to esterification with methanol and a catalyst to form the methyl ester at the 6-carboxylate position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the indazole ring.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative.

Scientific Research Applications

Drug Discovery

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential as therapeutic agents targeting various diseases, particularly cancer. The compound's ability to inhibit specific kinases and enzymes has been highlighted in several studies.

- Kinase Inhibition : Recent research has shown that derivatives of this compound can act as dual inhibitors of c-MET kinase, which is implicated in cancer progression. The compound's structural features contribute to its binding affinity and specificity towards these targets .

- Antitumor Activity : Studies have demonstrated that certain derivatives exhibit significant antiproliferative effects against multiple myeloma cell lines, with IC50 values indicating potent activity .

Synthesis of Heterocyclic Compounds

The compound is also utilized in the synthesis of various heterocyclic scaffolds. Its halogenated structure allows for diverse reactions, including nucleophilic substitutions and coupling reactions.

- Synthetic Pathways : this compound can undergo reactions such as:

The biological implications of this compound are significant due to its potential interactions with various biological targets.

Several studies have focused on the biological activity of this compound:

- Inhibition Studies : The compound has shown promising results against specific enzymes implicated in disease processes, such as pan-Pim kinases and IDO1, with strong inhibitory activities reported .

- Anticancer Potential : Research indicates that derivatives exhibit significant anticancer properties, with studies revealing IC50 values as low as 0.64 μM against certain cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Implications

Halogen Effects: The iodine atom in the target compound increases its molar mass (~339 g/mol) compared to non-iodinated analogs (~210 g/mol). Iodine’s larger atomic radius and polarizability may enhance reactivity in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, making it valuable in pharmaceutical synthesis . Chlorine at position 5 likely improves metabolic stability and binding affinity in biological targets, a feature shared with CAS 1227269-07-9 but absent in position 3-substituted analogs .

Reactivity and Applications: Iodinated derivatives like the target compound are prioritized in radiopharmaceuticals for imaging, whereas non-iodinated analogs (e.g., CAS 1227269-07-9) may serve as cheaper intermediates in drug discovery . Chlorine-substituted indazoles (e.g., CAS 1086391-18-5) are common in kinase inhibitor scaffolds, but the dual halogenation in the target compound could offer synergistic effects in targeting resistant cancer cells .

Biological Activity

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article provides an overview of its biological activity, including its mechanisms, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_7ClI N_3O_2 and a molecular weight of approximately 336.52 g/mol. Its unique structure features an indazole ring with chlorine and iodine substituents, which significantly influence its biological activity and pharmacological properties.

Biological Activity Overview

The compound exhibits notable biological activity across various domains:

- Cytochrome P450 Inhibition : It has been identified as a potent inhibitor of CYP1A2, an enzyme crucial for drug metabolism. This inhibition suggests its potential role in modulating the metabolism of co-administered drugs, which is vital for optimizing therapeutic regimens.

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties. Indazole derivatives have been associated with significant antiproliferative activities against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses based on structural analogs suggest potential pathways:

- Inhibition of Enzymatic Activity : As a CYP1A2 inhibitor, it may alter the pharmacokinetics of other drugs by affecting their metabolic pathways.

- Induction of Apoptosis : Related indazole compounds have shown to induce apoptosis in cancer cells by affecting pathways such as Bcl2 family members and the p53/MDM2 pathway .

- Antimicrobial Activity : There are indications that this compound may also exhibit antimicrobial properties, although further studies are required to confirm these effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 5-fluoro-3-iodo-1H-indazole-6-carboxylate | 131389620 | 0.79 |

| Methyl 6-bromo-3-iodo-1H-indazole | 1227270 | 0.76 |

| Methyl 5-chloro-indazole | 1227269 | 0.75 |

| Methyl 5-bromo-3-chloroindazole | 518990 | 0.82 |

The unique halogen substitutions (chlorine and iodine) on the indazole ring significantly alter the biological activity compared to other derivatives, particularly in terms of enzyme inhibition profiles and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have explored various aspects of indazole derivatives, including their synthesis and biological evaluations:

- Antitumor Activity : A study focused on synthesizing a series of indazole derivatives demonstrated that certain compounds exhibited promising inhibitory effects against cancer cell lines with IC50 values indicating effective potency . For instance, compound 6o showed an IC50 value of 5.15 µM against K562 cells.

- Structure-Activity Relationships (SAR) : Research into SAR has revealed that substituent groups at specific positions on the indazole scaffold play crucial roles in determining their biological activities . This knowledge can guide future modifications to enhance efficacy.

Q & A

Q. What are the key structural features of Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate, and how do they influence its reactivity?

The compound contains an indazole core substituted with chlorine (C5), iodine (C3), and a methyl ester (C6). The electron-withdrawing chlorine and iodine atoms enhance electrophilic substitution susceptibility at adjacent positions, while the ester group contributes to solubility in organic solvents. The iodine atom’s steric bulk may hinder reactions at C3 but offers opportunities for cross-coupling (e.g., Suzuki reactions). Structural analogs in (e.g., methyl indazole carboxylates) highlight the importance of halogen positioning for regioselective modifications .

Q. What synthetic routes are available for preparing this compound?

A plausible method involves sequential halogenation and esterification:

- Step 1 : Start with a 1H-indazole-6-carboxylate precursor.

- Step 2 : Chlorinate at C5 using electrophilic chlorinating agents (e.g., NCS in acetic acid) under controlled temperature (40–60°C).

- Step 3 : Iodinate at C3 via directed ortho-metalation (e.g., LDA/THF, followed by I₂) or using KI/CuI in DMF.

- Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane). Similar protocols are described for indole derivatives in and , which utilize acetic acid reflux for cyclization and halogenation .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Solvent Screening : Test mixed solvents (e.g., DMF/water, ethanol/diethyl ether) to induce slow crystallization.

- Temperature Gradient : Use a gradient from 50°C to 4°C over 48 hours.

- Additives : Introduce trace acetic acid (as in ) to improve crystal lattice formation. For refinement, employ SHELXL ( ), which handles small-molecule crystallography and high-resolution data. Validate with PLATON for twinning or disorder analysis .

Q. How can researchers resolve contradictory bioactivity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., pH, solvent carriers). Mitigation strategies include:

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity (as in ’s pharmacological studies).

- Orthogonal Assays : Validate results with both cell-based (e.g., viability assays) and biochemical (e.g., enzyme inhibition) methods.

- Metabolite Screening : Check for ester hydrolysis (to carboxylic acid) in cellular media, which may alter activity .

Q. What strategies prevent iodine exchange or loss during synthetic modifications?

- Protection of Iodine : Use bulky protecting groups (e.g., TMS) during subsequent reactions.

- Low-Temperature Coupling : Perform cross-coupling (e.g., Ullmann, Sonogashira) at ≤60°C to minimize iodine dissociation.

- Catalytic Systems : Optimize Pd/Cu catalysts (e.g., Pd(PPh₃)₄/CuI) to reduce side reactions, as seen in ’s indazole derivatives .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR : Assign peaks via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR.

- MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~325–330 Da).

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; retention time ~8–10 minutes (similar to ’s indole carboxylates).

- Elemental Analysis : Validate halogen content (Cl and I) with ICP-MS .

Methodological Considerations

Q. What purification techniques are recommended for isolating high-purity (>95%) samples?

- Recrystallization : Use DMF/acetic acid (9:1) for high-yield recrystallization (as in ).

- Prep-HPLC : Employ a 20–80% ACN gradient for challenging separations.

- TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress .

Q. How can computational modeling predict reactivity or binding modes of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.